2-(2-Methoxyethoxy)-1-naphthaldehyde

Description

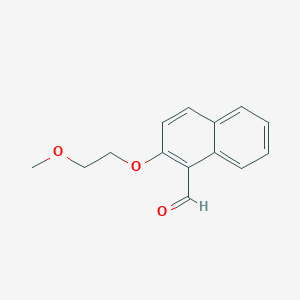

2-(2-Methoxyethoxy)-1-naphthaldehyde is a naphthalene derivative featuring a methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 2-position and an aldehyde functional group at the 1-position. The methoxyethoxy group enhances hydrophilicity compared to simpler alkoxy substituents, influencing solubility and electronic properties .

Properties

IUPAC Name |

2-(2-methoxyethoxy)naphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-8-9-17-14-7-6-11-4-2-3-5-12(11)13(14)10-15/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKKEKWBYJQOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethoxy)-1-naphthaldehyde typically involves the reaction of 1-naphthaldehyde with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions. One common method is the Williamson ether synthesis, where 1-naphthaldehyde is reacted with 2-(2-methoxyethoxy)ethanol in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethoxy)-1-naphthaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether solvents.

Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed:

Oxidation: 2-(2-Methoxyethoxy)-1-naphthoic acid.

Reduction: 2-(2-Methoxyethoxy)-1-naphthylmethanol.

Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)-1-naphthaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its naphthalene core, which exhibits fluorescence.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-1-naphthaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can form various intermediates. In biological systems, the compound may interact with cellular components through its aldehyde group, potentially forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Methoxy-1-naphthaldehyde (CAS 5392-12-1)

- Structure : A methoxy (-OCH₃) group replaces the methoxyethoxy substituent.

- Key Differences: Solubility: The shorter methoxy group reduces hydrophilicity compared to the methoxyethoxy chain, making 2-Methoxy-1-naphthaldehyde less soluble in polar solvents .

2-(Allyloxy)-1-naphthaldehyde (AN)

- Structure : An allyl (-OCH₂CH=CH₂) group is substituted at the 2-position.

- Key Differences :

- Reactivity : The allyl group enables participation in Diels-Alder or radical reactions, unlike the inert methoxyethoxy group.

- Absorption Spectra : AN-derived aldol products (e.g., ANPEO) exhibit solvent-dependent absorption maxima shifted by ~20 nm compared to methoxyethoxy analogues due to differing electron-donating capabilities .

2-(2-Methoxynaphthalen-1-yl)acetaldehyde (CAS 156941-55-8)

- Structure : Features an acetaldehyde (-CH₂CHO) side chain instead of a direct aldehyde group.

- Key Differences :

- Reactivity : The acetaldehyde moiety allows for nucleophilic additions at the side chain, whereas 2-(2-Methoxyethoxy)-1-naphthaldehyde reacts primarily via the aldehyde group .

- Molecular Weight : Higher molar mass (200.23 g/mol vs. ~230 g/mol for methoxyethoxy derivative) impacts physical properties like melting point .

Physicochemical Properties

Spectroscopic Characterization

- ¹H NMR : The aldehyde proton in this compound resonates at δ ~10.2 ppm, deshielded by the electron-donating methoxyethoxy group. In contrast, 2-Methoxy-1-naphthaldehyde shows a similar shift but lacks splitting from adjacent ethyleneoxy protons .

- UV-Vis : Methoxyethoxy derivatives exhibit bathochromic shifts (~20 nm) in polar solvents due to enhanced charge-transfer transitions compared to methoxy or allyloxy analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.